

Application of CRISPR screening to identify Aumolertinib resistance genes.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aumolertinib

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Application of CRISPR Screening to Identify Aumolertinib Resistance Genes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR mutations, including the T790M resistance mutation.[1][2] Despite its initial effectiveness, acquired resistance to **Aumolertinib** inevitably emerges, limiting its long-term clinical benefit. Understanding the molecular mechanisms underlying this resistance is paramount for the development of novel therapeutic strategies to overcome it.

CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to systematically identify genes and pathways that contribute to drug resistance.[3][4] By knocking out every gene in the genome, researchers can identify which genetic perturbations allow cancer cells to survive and proliferate in the presence of a drug, thereby pinpointing key resistance genes.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screening to identify and validate genes conferring resistance to **Aumolertinib**.

While direct CRISPR screen data for **Aumolertinib** is emerging, this document leverages findings from analogous screens with the structurally and mechanistically similar third-generation EGFR TKI, Osimertinib, to provide a robust framework.^{[5][6]}

Key Resistance Mechanisms Identified by CRISPR Screens for Third-Generation EGFR TKIs

Genome-wide CRISPR screens have identified a landscape of genetic alterations that confer resistance to third-generation EGFR TKIs. These can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.

EGFR-Dependent Resistance:

- **C797S Mutation:** The most common on-target resistance mechanism involves the acquisition of a C797S mutation in the EGFR kinase domain.^[6] **Aumolertinib**, like Osimertinib, forms a covalent bond with the C797 residue; its mutation to serine prevents this binding, rendering the drug ineffective.^[6]

EGFR-Independent Resistance (Bypass Pathways):

CRISPR screens have revealed several signaling pathways that, when activated, can bypass the need for EGFR signaling and promote cell survival in the presence of **Aumolertinib**. Key pathways implicated include:

- **MAPK Pathway Activation:** Loss of negative regulators of the RAS-MAPK pathway can lead to its reactivation, promoting cell proliferation and survival.
- **PI3K/AKT/mTOR Pathway Activation:** Alterations in genes within this pathway can lead to its constitutive activation, a well-established mechanism of TKI resistance.
- **Hippo Pathway Inactivation:** The Hippo pathway is a critical regulator of cell proliferation and apoptosis. CRISPR screens have identified that inactivation of key Hippo pathway components, such as NF2, leads to the activation of the transcriptional co-activators YAP and TAZ, which can drive resistance.^{[2][5]}
- **Apoptosis Regulation:** Genes involved in the regulation of apoptosis can also be modified to confer resistance.

Data Presentation: Summary of Potential Aumolertinib Resistance Genes

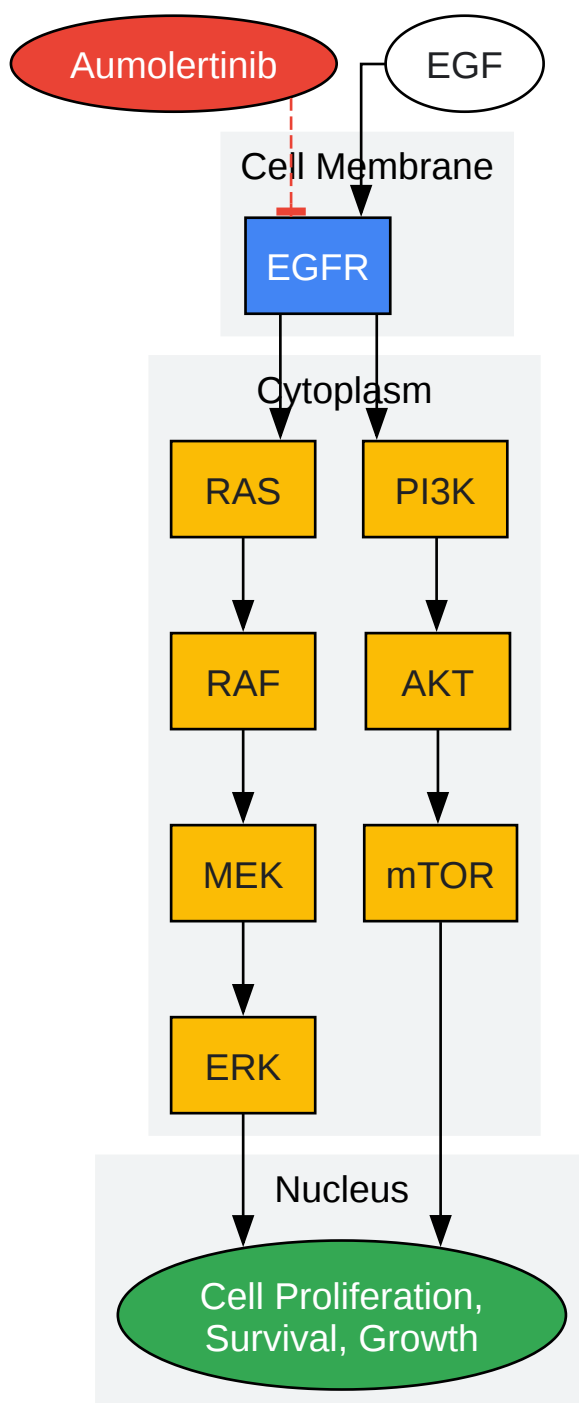
The following table summarizes candidate resistance genes identified from genome-wide CRISPR screens in EGFR-mutant NSCLC cell lines treated with third-generation EGFR TKIs. The data is presented to guide the interpretation of results from an **Aumolertinib** resistance screen.

Pathway/Gene Family	Gene Symbol	Function	Potential Role in Aumolertinib Resistance	Reference
Hippo Pathway	NF2	Tumor suppressor, negative regulator of YAP/TAZ	Loss of function leads to YAP/TAZ activation and bypass signaling.	[2] [5]
LATS1/2	Serine/threonine kinases, core components of the Hippo pathway	Inactivation results in YAP/TAZ activation.	[2]	
MAPK Pathway	NRAS, KRAS	GTPases that activate the MAPK pathway	Activating mutations can drive resistance.	[7]
PI3K/AKT/mTOR Pathway	PIK3CA	Catalytic subunit of PI3K	Activating mutations can bypass EGFR inhibition.	[7]
PTEN	Tumor suppressor, negative regulator of the PI3K/AKT pathway	Loss of function leads to pathway activation.	[7]	
Cell Cycle Regulation	CDK6	Cyclin-dependent kinase	Overexpression can promote cell cycle progression despite EGFR inhibition.	[8]

Apoptosis Regulation	BCL2L1 (Bcl-xL)	Anti-apoptotic protein	Overexpression can prevent drug-induced cell death. [9]
MCL1	Anti-apoptotic protein	Amplification or overexpression is a known resistance mechanism.	[9]

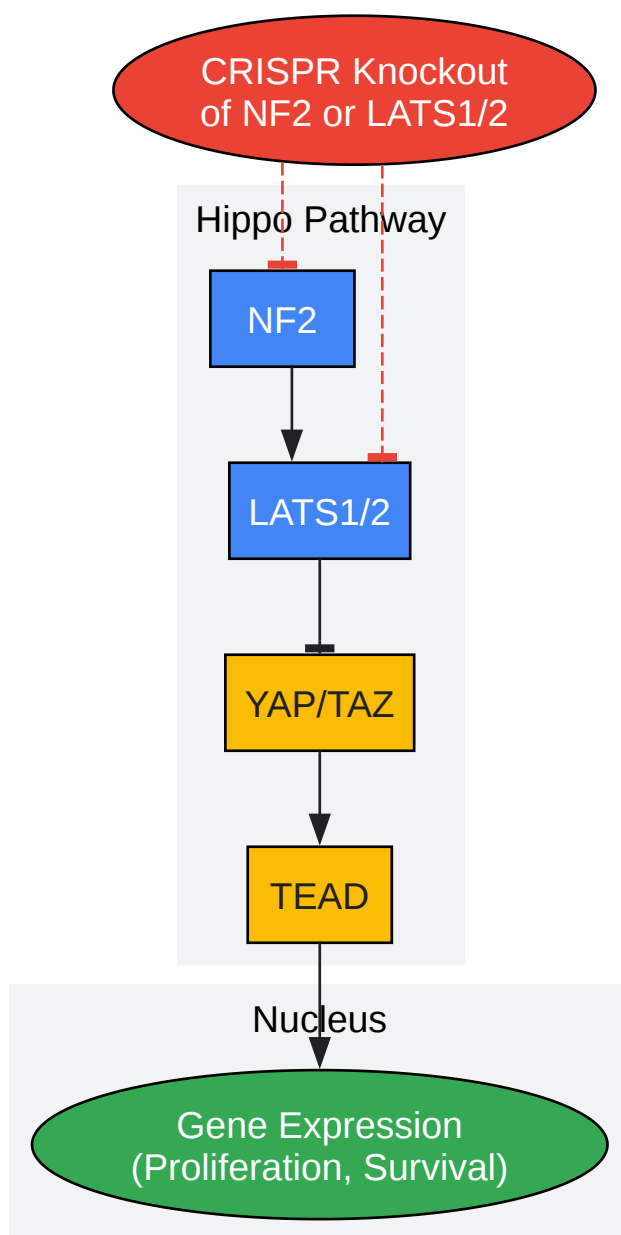
Mandatory Visualizations

Signaling Pathways



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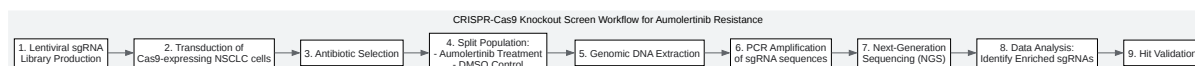
Caption: EGFR Signaling Pathway and the Mechanism of Action of **Aumolertinib**.



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Caption: The Hippo Signaling Pathway as a Mediator of **Aumolertinib** Resistance.

Experimental Workflow



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Caption: Workflow for a CRISPR-Cas9 knockout screen to identify **Aumolertinib** resistance genes.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for **Aumolertinib** Resistance

This protocol outlines the steps for a pooled, positive selection CRISPR screen to identify genes whose knockout confers resistance to **Aumolertinib**.

Materials:

- **Aumolertinib**-sensitive, EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827)
- Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)
- Genome-scale lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
- Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- Polybrene or other transduction reagent
- Puromycin and/or Blasticidin for selection
- **Aumolertinib** (dissolved in DMSO)

- DMSO (vehicle control)
- Genomic DNA extraction kit
- High-fidelity DNA polymerase for PCR
- Primers for sgRNA library amplification
- Next-generation sequencing platform

Procedure:

- Generation of Cas9-Expressing NSCLC Cells:
 - Transduce the parental NSCLC cell line with a lentivirus expressing Cas9 nuclease.
 - Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).
 - Validate Cas9 expression and activity.
- Lentiviral sgRNA Library Production:
 - Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
 - Harvest the lentiviral supernatant 48-72 hours post-transfection.
 - Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
- Transduction of Cas9-Expressing Cells:
 - Transduce the Cas9-expressing NSCLC cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
 - Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA).
- Antibiotic Selection:
 - Select transduced cells with puromycin to eliminate non-transduced cells.

- **Aumolertinib** Selection:
 - Split the cell population into two groups: a treatment group and a vehicle control group (DMSO).
 - Treat the cells with a concentration of **Aumolertinib** that results in significant growth inhibition (e.g., IC80-IC90) for a prolonged period (e.g., 14-21 days).[\[10\]](#)
 - Replenish the media with fresh **Aumolertinib** or DMSO every 2-3 days.
 - Passage the cells as needed, maintaining library representation.
- Genomic DNA Extraction and Sequencing:
 - Harvest cells from both the **Aumolertinib**-treated and DMSO-treated populations.
 - Extract genomic DNA.
 - Amplify the integrated sgRNA sequences using PCR.
 - Perform next-generation sequencing on the amplicons.
- Data Analysis:
 - Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
 - Use software such as MAGeCK to identify sgRNAs that are significantly enriched in the **Aumolertinib**-treated population compared to the DMSO control.[\[11\]](#)
 - Rank genes based on the enrichment of their corresponding sgRNAs to identify candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

Candidate genes identified from the primary screen must be individually validated to confirm their role in **Aumolertinib** resistance.

Materials:

- Cas9-expressing NSCLC cells
- Lentiviral vectors expressing individual sgRNAs targeting candidate genes (2-3 sgRNAs per gene) and a non-targeting control (NTC) sgRNA
- **Aumolertinib**
- Reagents for cell viability assays (e.g., CellTiter-Glo®, MTT)
- 96-well plates
- Antibodies for Western blot analysis (e.g., anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control like β -actin)

Procedure:

- Generation of Individual Knockout Cell Lines:
 - Transduce Cas9-expressing NSCLC cells with lentiviruses expressing individual sgRNAs for the top candidate genes and an NTC sgRNA.
 - Select for transduced cells.
 - Verify gene knockout at the protein level via Western blot analysis.
- Cell Viability Assay (IC₅₀ Determination):
 - Seed equal numbers of the individual knockout cell lines and the NTC control cells into 96-well plates.
 - Treat the cells with a range of **Aumolertinib** concentrations (e.g., 0 to 10 μ M) for 72 hours.
 - Measure cell viability using a suitable assay.[\[12\]](#)
 - Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) values.

- A significant increase in the IC50 for the knockout cells compared to the control cells validates the gene's role in resistance.

Protocol 3: Western Blot Analysis of EGFR Signaling Pathway

This protocol is for assessing the activation state of the EGFR pathway in response to **Aumolertinib** treatment in validated knockout cell lines.

Procedure:

- Cell Culture and Treatment:
 - Culture the validated knockout and NTC control cell lines to 70-80% confluency.
 - Treat the cells with **Aumolertinib** at a relevant concentration (e.g., the IC50 of the control cells) for a specified time (e.g., 6 hours).
- Protein Extraction:
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify the protein concentration of the lysates.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome:

In **Aumolertinib**-sensitive cells (NTC control), **Aumolertinib** treatment should lead to a significant reduction in the phosphorylation of EGFR and its downstream targets, AKT and ERK. In resistant knockout cells, these downstream pathways may remain active despite **Aumolertinib** treatment, indicating bypass signaling.

Conclusion

CRISPR-Cas9 screening is a powerful and indispensable tool for the systematic and unbiased discovery of drug resistance mechanisms. In the context of **Aumolertinib**, these screens can elucidate the complex network of on-target mutations, bypass pathway activations, and signaling pathway alterations that enable cancer cells to evade therapy. The protocols and information provided in these application notes offer a robust framework for researchers to identify and validate novel **Aumolertinib** resistance genes. This knowledge is critical for the development of rational combination therapies and next-generation inhibitors to improve clinical outcomes for NSCLC patients.

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- To cite this document: BenchChem. [Application of CRISPR screening to identify Aumolertininib resistance genes.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607974#application-of-crispr-screening-to-identify-aumolertininib-resistance-genes]

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